6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Overview
Description
“6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is a chemical compound . It has been mentioned in the context of research into new series of pyrrolo [2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of pyrrolo [2,3-d]pyrimidine derivatives has been reported in several studies . For example, a study describes the design and synthesis of a newly synthesized pyrrolo [2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo [2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases such as PubChem . The compound has a molecular weight of 149.15 .
Scientific Research Applications
Cognitive Disorders and Neurological Applications
6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a variant of the molecule , has been recognized as a potent PDE9A inhibitor. It has demonstrated significant potential in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents. It also exhibits procognitive activity in various rodent models and has shown synaptic stabilization in an amyloid precursor protein transgenic mouse model. These properties underline its potential application in the treatment of cognitive disorders, with clinical trials confirming its tolerability and effectiveness in humans (Verhoest et al., 2012).
Antitumor and Antifolate Properties
The molecule has been the basis for designing antitumor agents. For instance, derivatives such as N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid have been synthesized to act as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These derivatives exhibit significant inhibitory activity against both human DHFR and human TS, marking them as potential antitumor agents (Gangjee et al., 2005).
Scaffold for Drug Development
The molecule's structure serves as a useful scaffold in pharmaceutical research. Studies have reported the synthesis of derivatives like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its application as a novel scaffold in kinase research areas. This highlights the compound's versatility and potential for creating new therapeutic agents (Cheung et al., 2001).
Synthesis of Fluorescent Analogs for Oligonucleotides
Pyrrolo-dC and pyrrolo-C derivatives of the molecule have been synthesized, serving as fluorescent analogs of deoxycytidine and cytidine respectively. These analogs can be incorporated into oligodeoxyribonucleotides and oligoribonucleotides, providing a tool for studying nucleic acid structures and functions (Berry et al., 2004).
Exploration in Antimicrobial and Antiviral Agents
Derivatives of the molecule have also been explored as antimicrobial and antiviral agents. A series of new pyrrolo[2,3-d]pyrimidine derivatives were synthesized and demonstrated promising antimicrobial and antiviral activities, including activity against Newcastle disease (Hilmy et al., 2021).
Mechanism of Action
Target of Action
The primary target of 6-Methyl-3,5-Dihydro-4H-Pyrrolo[3,2-d]Pyrimidin-4-One is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for cell growth and proliferation .
Mode of Action
This compound acts as a potent, competitive inhibitor of PNP . By binding to the active site of PNP, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity . This inhibition disrupts the purine salvage pathway, leading to a decrease in the production of necessary nucleotides .
Biochemical Pathways
The inhibition of PNP by this compound affects the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides, which are essential for DNA and RNA production. Disruption of this pathway can lead to impaired cell growth and proliferation .
Result of Action
The result of the action of this compound is the selective cytotoxicity to certain cell types . For instance, it has been found to be selectively cytotoxic to human MOLT-4 (T cell), but non-toxic to MGL-8 (B cell) lymphoblasts . This selective cytotoxicity is likely due to the disruption of the purine salvage pathway, which is more critical in some cells than others .
properties
IUPAC Name |
6-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)7(11)9-3-8-5/h2-3,10H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRGOQMAAIZUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214287 | |
Record name | 3,5-Dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91996-90-6 | |
Record name | 3,5-Dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91996-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.